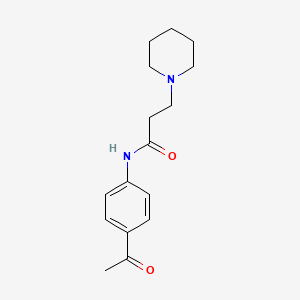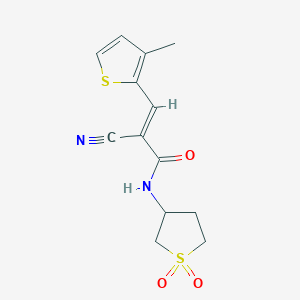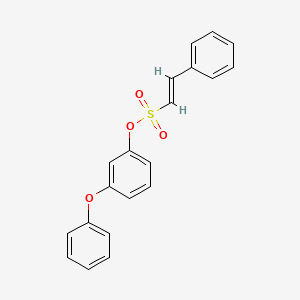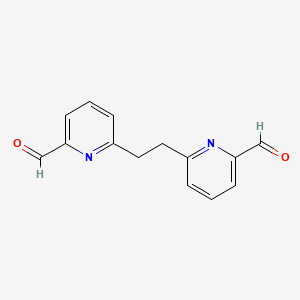![molecular formula C20H15Br3 B11969411 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene CAS No. 154488-09-2](/img/structure/B11969411.png)
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C8H7Br3. This compound is a derivative of benzene, where the benzene ring is substituted with bromine atoms and bromomethyl groups. It is a colorless to pale yellow solid that is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3-bis[4-(bromomethyl)phenyl]benzene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Scientific Research Applications
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene involves its interaction with various molecular targets. The bromine atoms and bromomethyl groups can participate in electrophilic aromatic substitution reactions, forming reactive intermediates that can further react with nucleophiles. The pathways involved include the formation of sigma complexes and subsequent deprotonation to yield substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom substituted on the benzene ring.
1,2-Bis(bromomethyl)benzene: Contains two bromomethyl groups on adjacent carbon atoms of the benzene ring.
2-Bromoethylbenzene: Features a bromoethyl group attached to the benzene ring.
Uniqueness
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene is unique due to its multiple bromine substitutions and bromomethyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications.
Properties
CAS No. |
154488-09-2 |
|---|---|
Molecular Formula |
C20H15Br3 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H15Br3/c21-12-14-4-8-16(9-5-14)18-2-1-3-19(20(18)23)17-10-6-15(13-22)7-11-17/h1-11H,12-13H2 |
InChI Key |
MUMPWBXYWSNHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CBr)Br)C3=CC=C(C=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-](/img/structure/B11969329.png)


![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)

![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)


![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)

![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
